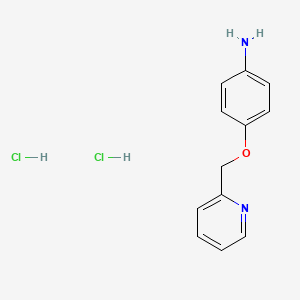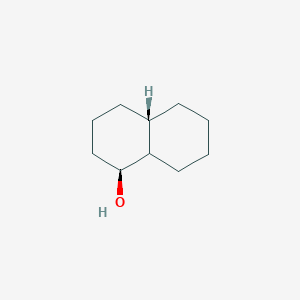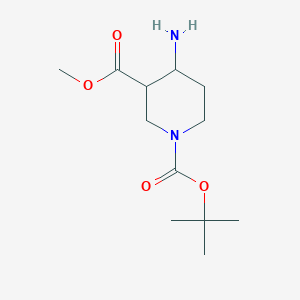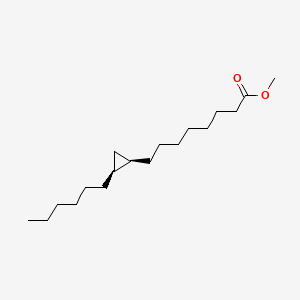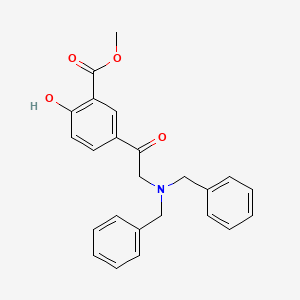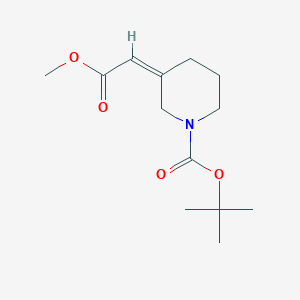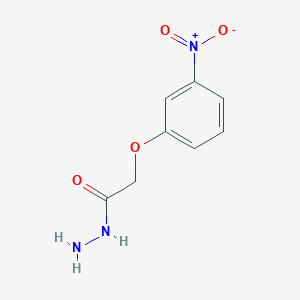
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride
Vue d'ensemble
Description
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is a solid substance that is typically stored under inert atmosphere conditions at temperatures between 2-8°C .
Mécanisme D'action
Target of Action
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride is a reagent used in the synthesis of various bioactive compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize. For example, it has been used in the core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of other compounds. It can form amide bonds due to its amine group, or connect to bioactive molecular structures . The specific interactions with its targets and the resulting changes would depend on the final compound it is used to synthesize.
Biochemical Pathways
As a reagent, this compound is involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, when used in the synthesis of CC214-2, it would be involved in the mTOR signaling pathway . The downstream effects would depend on the specific pathway and the role of the final product in that pathway.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the final product it is used to synthesize. For example, if used in the synthesis of an mTOR inhibitor, the result of action could be the inhibition of cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . The pH of the environment could also affect its reactivity. The influence of these factors on the compound’s action and efficacy would need to be considered during the synthesis process.
Analyse Biochimique
Biochemical Properties
It is known that this compound can be used as a reagent in the synthesis of other bioactive molecules . For example, it has been used in the core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . It has also been used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitor for the treatment of schizophrenia .
Cellular Effects
Given its role in the synthesis of bioactive molecules such as mTOR kinase inhibitors and PDE10A inhibitors, it is likely that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a useful reagent in the synthesis of bioactive molecules, suggesting that it may interact with various biomolecules during these synthesis processes .
Méthodes De Préparation
The synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of tetrahydro-4H-pyran-4-one with methylamine, followed by reduction amination to form the desired product . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH₄) for the reduction step .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and alternative reducing agents to improve yield and efficiency .
Analyse Des Réactions Chimiques
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
4-(Aminomethyl)tetrahydro-2H-pyran: This compound is used in similar applications and has comparable chemical properties.
Methyl tetrahydro-2H-pyran-4-carboxylate: Another related compound used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and a wide range of applications in different fields .
Propriétés
IUPAC Name |
methyl 4-(aminomethyl)oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-7(10)8(6-9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZALZOFBRGMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362707-24-2 | |
| Record name | methyl 4-(aminomethyl)oxane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



